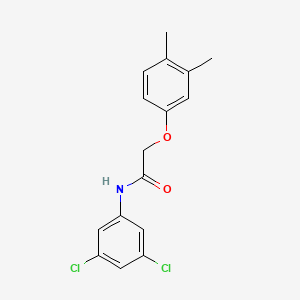
N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide, also known as CMFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In neurons, N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide are varied and depend on the specific application. In cancer cells, N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor volume. In neurons, N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide has been shown to protect against oxidative stress and inflammation, which are implicated in various neurological disorders. In medicinal chemistry, N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide has been studied for its potential as a drug candidate due to its structural similarity to other known drugs.
実験室実験の利点と制限
One advantage of using N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide in lab experiments is its structural similarity to other known drugs, which may facilitate the development of new drug candidates. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide. One area of interest is the development of more efficient synthesis methods for N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide, which may improve its accessibility for research and drug development. Another area of interest is the investigation of N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide's potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide and its potential applications in various fields.
合成法
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide involves the reaction of 4-fluoroacetophenone with 3-chloro-4-methoxyaniline in the presence of a base, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through purification by recrystallization.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and medicinal chemistry. In cancer research, N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor volume in animal models. In neuroscience, N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and reduce inflammation. In medicinal chemistry, N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)acrylamide has been studied for its potential as a drug candidate due to its structural similarity to other known drugs.
特性
IUPAC Name |
(E)-N-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO2/c1-21-15-8-7-13(10-14(15)17)19-16(20)9-4-11-2-5-12(18)6-3-11/h2-10H,1H3,(H,19,20)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGZDTMLJYJPFQ-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide](/img/structure/B5861935.png)


![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B5861947.png)
![3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B5861957.png)
![5-[(2-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5861959.png)


![N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5861987.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5861988.png)
![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5861993.png)

